

C26H16ClF3N2O4 IUPAC name and chemical structure

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Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343

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In-depth Technical Guide: C26H16ClF3N2O4

Notice to the Reader:

Extensive searches of prominent chemical databases, including PubChem and ChemSpider, did not yield a known compound with the molecular formula **C26H16ClF3N2O4**. This suggests that the molecule in question may be a novel chemical entity, a proprietary compound not disclosed in public domains, or a substance that has not yet been synthesized or characterized.

Consequently, the core requirements of this technical guide—including the provision of an IUPAC name, chemical structure, quantitative data, experimental protocols, and visualizations—cannot be fulfilled at this time. The information necessary to generate this content is contingent on the public availability of data for the specified molecule.

This document will, however, outline the methodologies and data presentation formats that would be employed should information on **C26H16ClF3N2O4** become available. This serves as a template for the requested in-depth technical guide.

IUPAC Name and Chemical Structure

Upon successful identification of the compound, this section would provide:

- **IUPAC Name:** The systematic name of the compound according to the rules set by the International Union of Pure and Applied Chemistry.
- **Chemical Structure:** A 2D representation of the molecular structure, and where available, a 3D conformational image.

Physicochemical and Pharmacokinetic Properties

All quantitative data would be summarized in a tabular format for clarity and ease of comparison.

Table 1: Physicochemical Properties of **C26H16ClF3N2O4**

Property	Value	Units	Method of Determination	Reference
Molecular Weight	g/mol	Calculated		
LogP	Experimental/Pre dicted			
pKa	Experimental/Pre dicted			
Solubility	mg/mL	Experimental		
Melting Point	°C	Experimental		

Table 2: In Vitro Pharmacokinetic Parameters of **C26H16ClF3N2O4**

Parameter	Value	Units	Assay System	Reference
Plasma Protein Binding	%	Human Plasma		
Metabolic Stability	% remaining	Human Liver Microsomes		
CYP Inhibition (IC50)	μM	Recombinant CYP Isoforms		
Permeability (Papp)	cm/s	Caco-2		

Biological Activity and Signaling Pathways

This section would detail the known biological effects of the compound.

Table 3: In Vitro Biological Activity of **C26H16CIF3N2O4**

Target	Assay Type	Activity (IC50/EC50)	Units	Reference
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Should the compound be found to modulate a specific signaling pathway, a diagram would be generated using the DOT language to visualize the mechanism of action.



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Caption: Proposed signaling pathway for **C26H16CIF3N2O4**.

Experimental Protocols

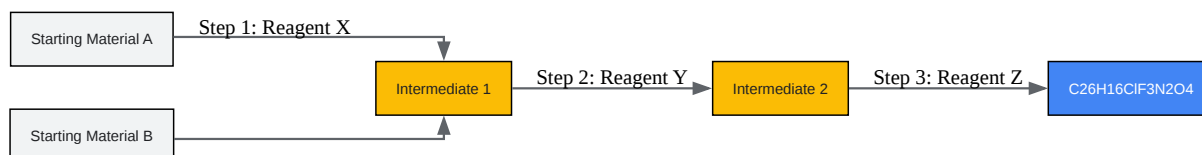
Detailed methodologies for key experiments would be provided to ensure reproducibility.

Example Protocol: In Vitro Metabolic Stability Assay

- Materials:
 - **C26H16ClF3N2O4** stock solution (10 mM in DMSO)
 - Human Liver Microsomes (20 mg/mL)
 - NADPH regenerating system
 - Phosphate buffer (0.1 M, pH 7.4)
 - Acetonitrile with internal standard
- Procedure:
 1. Prepare a working solution of **C26H16ClF3N2O4** by diluting the stock solution in phosphate buffer.
 2. Pre-incubate human liver microsomes with the NADPH regenerating system at 37°C.
 3. Initiate the reaction by adding the **C26H16ClF3N2O4** working solution.
 4. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
 5. The reaction is quenched by adding cold acetonitrile with an internal standard.
 6. Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Synthesis Workflow

If a synthetic route is discovered, a workflow diagram would be generated.



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Caption: A representative synthetic workflow for **C26H16ClF3N2O4**.

This document will be updated with the relevant specific information for **C26H16ClF3N2O4** as it becomes publicly available. For researchers, scientists, and drug development professionals interested in this molecule, it is recommended to monitor chemical literature and patent databases for its disclosure.

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